ENMD-1068 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

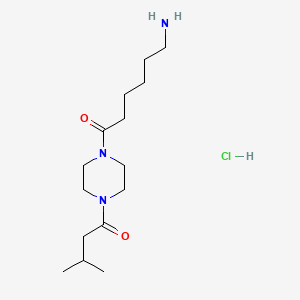

6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O2.ClH/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16;/h13H,3-12,16H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMQQSSIEIJEHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.87 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ENMD-1068 Hydrochloride: A Deep Dive into its Mechanism of Action in Hepatic Stellate Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Liver fibrosis, a pathological scarring process in response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins. Hepatic stellate cells (HSCs) are the primary source of this ECM production upon their activation.[1][2][3][4][5] Consequently, targeting the activation and fibrogenic activity of HSCs represents a promising therapeutic strategy for liver fibrosis.[3][5] ENMD-1068, a small molecule antagonist of Protease-Activated Receptor 2 (PAR-2), has emerged as a potential anti-fibrotic agent.[1][6][7] This technical guide elucidates the core mechanism of action of ENMD-1068 hydrochloride in hepatic stellate cells, providing an in-depth overview of the affected signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Action: PAR-2 Antagonism and Attenuation of TGF-β1/Smad Signaling

ENMD-1068 functions as a PAR-2 antagonist, interfering with the signaling cascade that leads to the activation of hepatic stellate cells.[1][6][7] PAR-2 is a G-protein coupled receptor that, upon activation, can contribute to the pathogenesis of liver fibrosis.[1][6][7] The anti-fibrotic effects of ENMD-1068 are primarily achieved through the attenuation of the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway, a crucial pathway in HSC activation and collagen production.[1][6]

By inhibiting PAR-2, ENMD-1068 leads to a significant reduction in HSC activation, as evidenced by decreased expression of α-smooth muscle actin (α-SMA), a key marker of activated HSCs.[1][6] This, in turn, results in diminished production of type I and type III collagen, the major components of the fibrotic scar.[1][6] Furthermore, ENMD-1068 has been shown to inhibit TGF-β1-induced phosphorylation of Smad2/3, a critical step in the transduction of the fibrogenic signal downstream of the TGF-β1 receptor.[1][6] The compound also inhibits trypsin or SLIGRL-NH2 stimulated calcium release in HSCs.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the effects of ENMD-1068.

Table 1: In Vivo Efficacy of ENMD-1068 in a CCl₄-Induced Mouse Model of Liver Fibrosis [1]

| Parameter | Control Group | CCl₄ Group | CCl₄ + ENMD-1068 (25 mg/kg) | CCl₄ + ENMD-1068 (50 mg/kg) |

| Collagen Deposition (%) | --- | 4.13 ± 0.51 | 0.92 ± 0.15 (P < 0.01 vs CCl₄) | 0.77 ± 0.16 (P < 0.01 vs CCl₄) |

| Serum ALT Levels | Significantly lower than CCl₄ group | Elevated | Significantly reduced vs CCl₄ group | Significantly reduced vs CCl₄ group |

| Serum AST Levels | Significantly lower than CCl₄ group | Elevated | Significantly reduced vs CCl₄ group | Significantly reduced vs CCl₄ group |

Table 2: In Vitro Effects of ENMD-1068 on Primary Mouse Hepatic Stellate Cells [1]

| Treatment Condition | α-SMA Expression | Col α1(І) Expression | Col α1(III) Expression | Smad2/3 Phosphorylation |

| Control (No Treatment) | Baseline | Baseline | Baseline | Baseline |

| TGF-β1 (5 ng/mL) | Significantly Increased (P < 0.05) | Significantly Increased (P < 0.05) | Significantly Increased (P < 0.05) | Significantly Increased |

| TGF-β1 (5 ng/mL) + ENMD-1068 (10 mM) | Significantly Decreased vs TGF-β1 only | Significantly Decreased vs TGF-β1 only | Significantly Decreased vs TGF-β1 only | Significantly Decreased vs TGF-β1 only |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of ENMD-1068 and the experimental workflow used to investigate its effects.

Caption: Mechanism of ENMD-1068 in inhibiting HSC activation.

Caption: Workflow for in vivo and in vitro experiments.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.[1][6]

CCl₄-Induced Liver Fibrosis Mouse Model

-

Animals: Male mice were used for this study.

-

Fibrosis Induction: Liver fibrosis was induced by intraperitoneal (IP) injection of carbon tetrachloride (CCl₄) twice a week for four weeks.

-

Treatment Protocol: Mice were divided into four groups: a control group (treated with olive oil), a CCl₄ group, and two CCl₄ groups treated with ENMD-1068. ENMD-1068 was administered via IP injection at doses of 25 mg/kg or 50 mg/kg, 15 minutes before each CCl₄ injection.

-

Endpoint Analysis: After four weeks, animals were sacrificed. Blood was collected for serum analysis of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels. Liver tissues were collected for histological analysis of collagen deposition and for quantifying the mRNA expression of fibrotic markers using real-time RT-PCR.[1][8]

Isolation and Culture of Primary Mouse Hepatic Stellate Cells

-

Isolation: Primary HSCs were isolated from mouse livers. The specific method of isolation (e.g., collagenase-pronase perfusion followed by density gradient centrifugation) is a standard procedure in the field.

-

Cell Culture: Isolated HSCs were cultured in appropriate media.

-

In Vitro Experiment: To study the direct effects of ENMD-1068, cultured HSCs were stimulated with TGF-β1 (5 ng/mL) for 24 hours in the presence or absence of ENMD-1068 (10 mM).

Western Blot Analysis

-

Objective: To determine the protein expression levels of α-SMA, type I collagen (Col α1(І)), type III collagen (Col α1(III)), and the phosphorylation status of Smad2/3.

-

Protocol:

-

Protein Extraction: HSCs were lysed to extract total protein.

-

Protein Quantification: Protein concentration was determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking: The membrane was blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated overnight with primary antibodies specific for α-SMA, Col α1(І), Col α1(III), and phosphorylated Smad2/3.

-

Secondary Antibody Incubation: After washing, the membrane was incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Real-Time Reverse Transcription PCR (RT-PCR)

-

Objective: To quantify the mRNA expression of fibrotic markers such as α-SMA, Col α1(І), and Col α1(III) in liver tissues.[8]

-

Protocol:

-

RNA Extraction: Total RNA was extracted from liver tissues using a suitable method (e.g., TRIzol reagent).

-

Reverse Transcription: cDNA was synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA was used as a template for real-time PCR with specific primers for the target genes. A housekeeping gene (e.g., 18S rRNA) was used for normalization.[8]

-

Data Analysis: The relative gene expression was calculated using the comparative Ct method.

-

Immunofluorescence and Confocal Microscopy

-

Objective: To visualize the co-localization of α-SMA and phosphorylated Smad2 in HSCs.

-

Protocol:

-

Cell Preparation: HSCs were cultured on coverslips and treated as described above.

-

Fixation and Permeabilization: Cells were fixed and permeabilized to allow antibody entry.

-

Antibody Staining: Cells were incubated with primary antibodies against α-SMA and p-Smad2, followed by incubation with fluorescently labeled secondary antibodies.

-

Imaging: The coverslips were mounted on slides, and images were captured using a confocal microscope. The co-localization of the two proteins was then analyzed.[1]

-

Conclusion

This compound demonstrates significant anti-fibrotic potential in hepatic stellate cells by acting as a PAR-2 antagonist. Its primary mechanism of action involves the inhibition of the TGF-β1/Smad2/3 signaling pathway, which leads to a reduction in HSC activation and a decrease in the production of key extracellular matrix components. The data from both in vivo and in vitro studies provide a strong rationale for the further investigation of ENMD-1068 as a therapeutic agent for the treatment of liver fibrosis. This guide provides a comprehensive technical overview to support ongoing research and development efforts in this area.

References

- 1. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological Intervention in Hepatic Stellate Cell Activation and Hepatic Fibrosis [frontiersin.org]

- 3. Inhibition of hepatic stellate cell activation by nutraceuticals: an emphasis on mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular mechanism of hepatic stellate cell activation and antifibrotic therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Role of ENMD-1068 Hydrochloride in the PAR2 Signaling Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protease-activated receptor 2 (PAR2), a G-protein coupled receptor, is increasingly recognized for its pivotal role in a variety of inflammatory and fibrotic diseases. Its activation by serine proteases triggers a cascade of intracellular signaling events that contribute to the pathogenesis of conditions such as arthritis, liver fibrosis, endometriosis, and allergic asthma. ENMD-1068 hydrochloride has emerged as a first-generation, selective, small-molecule antagonist of PAR2, offering a valuable tool for elucidating the function of this receptor and as a potential therapeutic agent. This technical guide provides an in-depth overview of the role of ENMD-1068 in the PAR2 signaling cascade, summarizing key quantitative data, detailing experimental protocols from seminal studies, and illustrating the core biological pathways and experimental workflows.

Introduction to PAR2 and this compound

Protease-activated receptor 2 (PAR2) is a unique member of the G-protein coupled receptor (GPCR) superfamily that is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and mast cell tryptase. This cleavage unmasks a tethered ligand sequence (SLIGKV in humans, SLIGRL in rodents) which then binds to the receptor itself, initiating intracellular signaling.[1] PAR2 is expressed in a wide range of cells, including immune cells, endothelial cells, epithelial cells, and neurons, and its activation is implicated in inflammation, pain, and tissue remodeling.[1]

ENMD-1068, chemically known as N1-(3-methylbutyryl)-N4-(6-aminohexanoyl)-piperazine hydrochloride, was one of the first identified non-peptide, small-molecule antagonists of PAR2.[2] While it is considered to have low potency, it has been instrumental in preclinical studies to probe the therapeutic potential of PAR2 antagonism in various disease models.[2][3]

The PAR2 Signaling Cascade

Activation of PAR2 leads to the engagement of multiple downstream signaling pathways, primarily through the coupling to Gαq/11, Gαi/o, and Gα12/13 proteins, as well as through β-arrestin-mediated pathways.[1]

The canonical Gαq-mediated pathway involves the activation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to the activation of various calcium-dependent enzymes and transcription factors.[4] DAG, in conjunction with Ca2+, activates protein kinase C (PKC).

Downstream of these initial events, PAR2 activation can stimulate several key signaling cascades:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: PAR2 activation leads to the phosphorylation and activation of extracellular signal-regulated kinases 1/2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK).[5] This pathway is crucial for cell proliferation, differentiation, and the production of inflammatory mediators.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is also engaged following PAR2 activation and plays a role in cell survival, proliferation, and migration.[5]

-

Nuclear Factor-κB (NF-κB) Pathway: PAR2 signaling can lead to the activation of the NF-κB transcription factor, a master regulator of inflammatory gene expression, including cytokines like Interleukin-6 (IL-6) and chemokines like Monocyte Chemoattractant Protein-1 (MCP-1).[6]

The following diagram illustrates the core PAR2 signaling cascade.

Mechanism of Action of this compound

ENMD-1068 acts as a competitive antagonist at the PAR2 receptor. It is believed to bind to the receptor in a manner that prevents the conformational change required for signal transduction following proteolytic activation. By blocking the receptor, ENMD-1068 inhibits the downstream signaling events, thereby mitigating the pro-inflammatory and pro-fibrotic effects of PAR2 activation.

The following diagram illustrates the inhibitory action of ENMD-1068.

Quantitative Data on ENMD-1068 Efficacy

The following tables summarize the quantitative data from key preclinical studies investigating the effects of ENMD-1068.

Table 1: In Vitro and In Vivo Potency of ENMD-1068

| Parameter | Model System | Value | Reference |

| IC₅₀ | Inhibition of trypsin-induced PAR2 activation | 5 mM | [2] |

| IC₅₀ | Blockade of intracellular calcium release in colonocytes | > 5 mM (less potent than GB88) | [7] |

Table 2: Efficacy of ENMD-1068 in a Mouse Model of Collagen-Induced Arthritis [3]

| Treatment Group | Arthritic Index (Day 7 post-response) |

| Vehicle | 7.1 ± 0.9 |

| ENMD-1068 (4 mg) | 4.2 ± 1.0 |

| ENMD-1068 (16 mg) | 2.8 ± 0.5 |

Table 3: Efficacy of ENMD-1068 in a Mouse Model of Endometriosis [6][8]

| Treatment Group (5 days) | Lesion Volume Reduction | Inhibition of IL-6 Expression | Inhibition of NF-κB (RelA) Expression |

| ENMD-1068 (25 mg/kg) | Significant (P < .05) | Significant (P < .05) | Significant (P < .05) |

| ENMD-1068 (50 mg/kg) | Dose-dependent, significant (P < .05) | Dose-dependent, significant (P < .05) | Significant (P < .05) |

Table 4: Efficacy of ENMD-1068 in a Mouse Model of CCl₄-Induced Liver Fibrosis [9][10][11]

| Treatment Group (4 weeks) | Effect |

| ENMD-1068 (25 mg/kg) | Significantly reduced ALT/AST levels, collagen content, and α-SMA expression |

| ENMD-1068 (50 mg/kg) | Significantly reduced ALT/AST levels, collagen content, and α-SMA expression |

Table 5: Efficacy of ENMD-1068 in a Mouse Model of Allergic Asthma [12][13]

| Treatment Group | Effect on Cellular Recruitment in BALF (48h post-challenge) |

| ENMD-1068 | Inhibited recruitment of eosinophils and neutrophils |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating ENMD-1068.

Collagen-Induced Arthritis (CIA) in Mice[3]

-

Animal Model: DBA/1 mice.

-

Induction of Arthritis:

-

Primary immunization: Emulsion of bovine type II collagen and Freund's Complete Adjuvant administered intradermally at the base of the tail.

-

Booster immunization: Collagen in Phosphate Buffered Saline (PBS) administered 21 days after the primary immunization.

-

-

Treatment Protocol:

-

From the first day of observable arthritic response, mice were treated once daily for 7 days.

-

Treatment groups: Vehicle, 4 mg ENMD-1068, or 16 mg ENMD-1068 administered subcutaneously.

-

-

Outcome Measures:

-

Arthritic index scored daily (arbitrary scale).

-

Paw pad thickness measured daily.

-

Observations were blinded.

-

Xenograft Model of Human Endometriosis in Mice[7][9]

-

Animal Model: Nude mice.

-

Induction of Endometriosis:

-

Human endometrial tissue, potentially expressing a red fluorescent protein (RFP) for noninvasive imaging, is implanted into the peritoneal cavity of the mice.

-

-

Treatment Protocol:

-

10 days post-surgery to allow for lesion establishment.

-

Mice were injected intraperitoneally daily for 5 days.

-

Treatment groups: Vehicle (saline), 25 mg/kg ENMD-1068, or 50 mg/kg ENMD-1068.

-

-

Outcome Measures:

-

Lesion number and size were measured post-mortem.

-

Immunohistochemistry for markers of cell proliferation (Ki-67) and apoptosis (TUNEL).

-

Analysis of inflammatory markers (IL-6, MCP-1) and NF-κB expression in the lesions.

-

Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice[11][12]

-

Animal Model: ICR mice.

-

Induction of Liver Fibrosis:

-

Intraperitoneal injection of CCl₄ twice per week for 4 weeks.

-

-

Treatment Protocol:

-

ENMD-1068 was administered intraperitoneally 15 minutes before each CCl₄ injection.

-

Treatment groups: Vehicle control, 25 mg/kg ENMD-1068, or 50 mg/kg ENMD-1068.

-

-

Outcome Measures:

-

Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

-

Liver collagen content assessed by Sirius Red staining.

-

Expression of α-smooth muscle actin (α-SMA), a marker of hepatic stellate cell activation, measured by immunohistochemistry and western blot.

-

In vitro studies on isolated hepatic stellate cells (HSCs) to assess the effect of ENMD-1068 on TGF-β1/Smad signaling.

-

The following diagram illustrates a general experimental workflow for preclinical evaluation of ENMD-1068.

Conclusion

This compound, despite its relatively low potency, has been a valuable pharmacological tool for establishing the proof-of-concept that antagonizing PAR2 can be a viable therapeutic strategy for a range of inflammatory and fibrotic diseases. The preclinical data strongly support the role of PAR2 as a key driver of pathology in conditions like arthritis, endometriosis, and liver fibrosis. The studies utilizing ENMD-1068 have paved the way for the development of more potent and selective PAR2 antagonists that are now entering clinical trials. This technical guide provides a comprehensive summary of the foundational knowledge surrounding ENMD-1068 and its interaction with the PAR2 signaling cascade, which will be of value to researchers and drug development professionals working in this exciting field.

References

- 1. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]

- 2. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]

- 3. physoc.org [physoc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model | Obgyn Key [obgynkey.com]

- 7. Antagonism of protease-activated receptor 2 protects against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

ENMD-1068 Hydrochloride: A Technical Guide to Target Validation in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ENMD-1068 hydrochloride, a selective antagonist of Protease-Activated Receptor 2 (PAR2), has emerged as a promising therapeutic candidate for a range of inflammatory diseases. This technical guide provides an in-depth analysis of the target validation of ENMD-1068, summarizing key preclinical data, outlining experimental methodologies, and visualizing the underlying signaling pathways. The potent anti-inflammatory effects of ENMD-1068, demonstrated in models of arthritis and endometriosis, are primarily attributed to its ability to modulate the PAR2 signaling cascade and inhibit downstream inflammatory mediators, including the NF-κB pathway. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of PAR2 antagonism.

Introduction

Chronic inflammatory diseases, such as rheumatoid arthritis and endometriosis, represent a significant global health burden. A key mediator in the inflammatory process is Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor activated by serine proteases.[1] Upon activation, PAR2 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, contributing to tissue damage and disease progression.[2][3] this compound is a small molecule antagonist that selectively targets PAR2, offering a potential therapeutic strategy to mitigate inflammation.[4][5] This guide details the preclinical evidence supporting the target validation of ENMD-1068 in inflammatory diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of ENMD-1068.

Table 1: In Vitro Potency of ENMD-1068

| Assay Type | Target | IC50 | Reference |

| Functional Antagonism | Protease-Activated Receptor 2 (PAR2) | 5 mM | [4][5] |

Table 2: In Vivo Efficacy of ENMD-1068 in a Murine Model of Arthritis

| Animal Model | Treatment Group | Dosage | Key Findings | Reference |

| Collagen-Induced Arthritis (CIA) in mice | ENMD-1068 | 4 mg/kg (s.c., daily) | Significantly reduced arthritic index. | Not explicitly stated |

| 16 mg/kg (s.c., daily) | Dose-dependently reduced arthritic index. | Not explicitly stated | ||

| Vehicle | - | Higher arthritic index compared to treatment groups. | Not explicitly stated |

Table 3: In Vivo Efficacy of ENMD-1068 in a Murine Model of Endometriosis

| Animal Model | Treatment Group | Dosage | Key Findings | Reference |

| Endometriosis Xenograft in nude mice | ENMD-1068 | 25 mg/kg (i.p., daily for 5 days) | Dose-dependently inhibited the development of endometriotic lesions. | [6] |

| 50 mg/kg (i.p., daily for 5 days) | Significantly smaller lesion size compared to control. | [6] | ||

| Vehicle | 200 µL | Larger endometriotic lesions compared to treatment groups. | [6] | |

| Dose-dependently inhibited the expression of IL-6 and NF-κB. | [6] | |||

| Increased the percentage of apoptotic cells in the lesions. | [6] | |||

| Reduced levels of MCP-1 and VEGF in the lesions. | [6] |

Signaling Pathways

The anti-inflammatory effects of ENMD-1068 are mediated through the inhibition of the PAR2 signaling pathway and its downstream effector, NF-κB.

Caption: PAR2 Signaling Pathway and Inhibition by ENMD-1068.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

This model is a widely used preclinical model for rheumatoid arthritis.[7][8][9]

Caption: Experimental Workflow for Collagen-Induced Arthritis Model.

Detailed Methodology:

-

Animals: DBA/1J mice, which are genetically susceptible to CIA, are typically used.[9]

-

Immunization: On day 0, mice are immunized intradermally at the base of the tail with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).[7][9]

-

Booster: On day 21, a booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.[9]

-

Arthritis Assessment: The development and severity of arthritis are monitored daily or every other day starting from day 21. A clinical scoring system is used to evaluate inflammation in each paw.

-

Treatment: Upon the onset of arthritis, mice are treated with ENMD-1068 (e.g., 4 mg/kg and 16 mg/kg, subcutaneously, daily) or vehicle control.

-

Endpoint Analysis: At the end of the study, paws are collected for histological analysis to assess joint damage, inflammation, and cartilage destruction. Blood samples can be collected to measure serum levels of inflammatory cytokines.

Endometriosis Xenograft Model in Mice

This model is used to study the growth and regression of endometriotic lesions in vivo.[6][10][11]

Caption: Experimental Workflow for Endometriosis Xenograft Model.

Detailed Methodology:

-

Animals: Immunocompromised mice, such as nude mice, are used to prevent rejection of the human tissue graft.[6]

-

Tissue Implantation: Human endometrial tissue fragments are surgically implanted into the peritoneal cavity of the mice.[6]

-

Treatment: After allowing time for the lesions to establish, mice are treated with ENMD-1068 (e.g., 25 mg/kg and 50 mg/kg, intraperitoneally, daily for 5 days) or vehicle control.[6]

-

Lesion Measurement: The size of the endometriotic lesions is monitored throughout the study.

-

Endpoint Analysis: At the end of the treatment period, the mice are euthanized, and the endometriotic lesions are excised, weighed, and measured. The lesions are then processed for further analysis.

Immunohistochemistry (IHC)

IHC is used to detect the presence and localization of specific proteins within tissue sections.

Protocol for NF-κB and Ki-67 Staining:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.[12]

-

Blocking: Endogenous peroxidase activity is blocked, and non-specific binding sites are blocked with a blocking serum.[12]

-

Primary Antibody Incubation: Sections are incubated with primary antibodies against NF-κB or Ki-67.

-

Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[12]

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei and then dehydrated and mounted.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a quantitative immunoassay used to measure the concentration of a specific analyte, such as a cytokine, in a sample.

Protocol for IL-6 and MCP-1 Measurement:

-

Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6).[13][14]

-

Blocking: Non-specific binding sites on the plate are blocked.

-

Sample and Standard Incubation: Standards with known concentrations of the cytokine and the experimental samples are added to the wells.

-

Detection Antibody Incubation: A biotinylated detection antibody that binds to a different epitope on the cytokine is added.

-

Streptavidin-HRP Incubation: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change.

-

Measurement: The absorbance of each well is read using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.[13][14]

Conclusion

The collective evidence from in vitro and in vivo studies strongly supports the validation of Protease-Activated Receptor 2 (PAR2) as a therapeutic target for inflammatory diseases. The selective PAR2 antagonist, this compound, has demonstrated significant efficacy in preclinical models of arthritis and endometriosis. Its mechanism of action, centered on the inhibition of the PAR2 signaling pathway and subsequent reduction of pro-inflammatory mediators, provides a solid rationale for its further development as a novel anti-inflammatory agent. The detailed experimental protocols and pathway analyses presented in this guide offer a valuable resource for researchers dedicated to advancing the understanding and treatment of inflammatory disorders.

References

- 1. Protease-activated receptor 2: activation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Protease-Activated Receptor 2 in inflammatory skin disease: current evidence and future perspectives [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antagonism of protease-activated receptor 2 protects against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chondrex.com [chondrex.com]

- 8. resources.amsbio.com [resources.amsbio.com]

- 9. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]

- 10. New rat to mouse xenograft transplantation of endometrium as a model of human endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New rat to mouse xenograft transplantation of endometrium as a model of human endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dbbiotech.com [dbbiotech.com]

- 13. raybiotech.com [raybiotech.com]

- 14. assaygenie.com [assaygenie.com]

The Downstream Effects of ENMD-1068 Hydrochloride on TGF-β1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream effects of ENMD-1068 hydrochloride, a selective protease-activated receptor 2 (PAR2) antagonist, on the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway. The data presented herein is derived from preclinical studies investigating the therapeutic potential of ENMD-1068 in fibrotic diseases.

Core Mechanism of Action

ENMD-1068 has been identified as an inhibitor of the TGF-β1/Smad signaling cascade. Its primary mechanism involves the reduction of hepatic stellate cell (HSC) activation and subsequent collagen expression.[1][2][3] This inhibitory action positions ENMD-1068 as a candidate for therapeutic intervention in conditions such as liver fibrosis and endometriosis.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the effects of ENMD-1068 on markers of TGF-β1 signaling and liver fibrosis.

Table 1: In Vivo Efficacy of ENMD-1068 in a Mouse Model of CCl₄-Induced Liver Fibrosis

| Parameter | Vehicle Control | ENMD-1068 (25 mg/kg) | ENMD-1068 (50 mg/kg) |

| Serum ALT (U/L) | Significantly Elevated | Significantly Reduced | Significantly Reduced |

| Serum AST (U/L) | Significantly Elevated | Significantly Reduced | Significantly Reduced |

| Collagen Content | Markedly Increased | Markedly Attenuated | Markedly Attenuated |

| α-SMA Expression | Significantly Increased | Significantly Reduced | Significantly Reduced |

Data adapted from studies on CCl₄-induced liver fibrosis in ICR mice treated for 4 weeks.[1][2][3]

Table 2: In Vitro Effects of ENMD-1068 on Primary Mouse Hepatic Stellate Cells (HSCs)

| Treatment Condition | α-SMA Expression | Collagen Type I α1 Expression | Collagen Type III α1 Expression | C-terminal Phosphorylation of Smad2/3 |

| TGF-β1 Stimulation | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |

| TGF-β1 + ENMD-1068 (10 mM) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

Data from primary mouse HSCs stimulated with TGF-β1 in the presence or absence of ENMD-1068 for 24 hours.[1][2]

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action for ENMD-1068 in the context of the TGF-β1 signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vivo CCl₄-Induced Liver Fibrosis Model in Mice

-

Animal Model : 8-week-old male ICR mice were used.[2]

-

Induction of Fibrosis : Liver fibrosis was induced by intraperitoneal (i.p.) injection of carbon tetrachloride (CCl₄) twice a week for 4 weeks.[3]

-

Treatment Groups :

-

Dosing Regimen : ENMD-1068 or vehicle was administered twice per week for the 4-week duration of the study.[2]

-

Endpoint Analysis :

-

Serum levels of alanine transaminase (ALT) and aspartate aminotransferase (AST) were measured to assess liver injury.[3]

-

Liver tissues were collected for histological analysis (e.g., H&E and Sirius Red staining) to evaluate collagen deposition.

-

Western blotting was performed on liver tissue lysates to determine the expression levels of α-smooth muscle actin (α-SMA).[3]

-

In Vitro Culture and Treatment of Primary Mouse Hepatic Stellate Cells (HSCs)

-

Isolation of HSCs : Primary HSCs were isolated from the livers of healthy mice.[3]

-

Cell Culture : HSCs were cultured in appropriate media until reaching desired confluency.

-

Experimental Conditions :

-

Endpoint Analysis :

-

Western Blotting : Cell lysates were subjected to Western blot analysis to determine the protein levels of α-SMA, Collagen Type I α1, Collagen Type III α1, and phosphorylated Smad2/3 (p-Smad2/3).[3]

-

Luciferase Reporter Assay : To assess Smad transcriptional activity, cells were co-transfected with a Smad-responsive luciferase reporter construct and then stimulated with TGF-β1 with or without ENMD-1068.[3]

-

Calcium Release Assay : Intracellular calcium release was measured in response to trypsin or SLIGRL-NH2 (a PAR2 agonist) in the presence or absence of ENMD-1068.[1][2][3]

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for investigating the in vitro effects of ENMD-1068.

References

ENMD-1068 Hydrochloride: A PAR-2 Antagonist for the Attenuation of Collagen Expression in Fibrosis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fibrotic diseases, characterized by the excessive deposition of extracellular matrix (ECM) proteins, particularly collagen, represent a significant global health burden and a formidable challenge in drug development. Liver fibrosis, a common outcome of chronic liver injury, can progress to cirrhosis and end-stage liver failure. A key cellular mediator in the progression of liver fibrosis is the hepatic stellate cell (HSC). Upon liver injury, quiescent HSCs undergo activation, transforming into myofibroblast-like cells that are the primary source of collagen production.[1] The signaling pathways that govern HSC activation are therefore critical targets for anti-fibrotic therapies.

One such pathway involves the Protease-Activated Receptor 2 (PAR-2), which has been implicated in the pathogenesis of liver fibrosis.[1][2] ENMD-1068 hydrochloride, a novel and selective small molecule antagonist of PAR-2, has emerged as a promising therapeutic candidate.[2] This technical guide provides a comprehensive overview of the effects of ENMD-1068 on collagen expression in preclinical models of liver fibrosis, with a focus on its mechanism of action, experimental validation, and quantitative outcomes.

Mechanism of Action: Inhibition of the TGF-β1/Smad Signaling Pathway

ENMD-1068 exerts its anti-fibrotic effects by antagonizing PAR-2, which in turn attenuates the canonical pro-fibrotic transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathway.[1][2] In activated HSCs, TGF-β1 binding to its receptor initiates a signaling cascade that leads to the phosphorylation of Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and act as transcription factors to upregulate the expression of fibrotic genes, including those for type I and type III collagen.[1][3]

ENMD-1068 has been shown to inhibit the C-terminal phosphorylation of Smad2/3 in HSCs stimulated with TGF-β1.[1][2][3] Furthermore, it has been demonstrated that ENMD-1068 treatment inhibits TGF-β1 induced Smad transcriptional activity in these cells.[2] By disrupting this critical signaling nexus, ENMD-1068 effectively reduces the activation of HSCs and subsequent collagen production.[1][2]

References

Preliminary Studies on ENMD-1068 Hydrochloride in Endometriosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endometriosis is a chronic inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to significant pain and infertility. Current treatment options are often associated with undesirable side effects and high recurrence rates. This technical guide provides an in-depth overview of the preclinical research on ENMD-1068 hydrochloride, a selective antagonist of Protease-Activated Receptor 2 (PAR2), as a potential therapeutic agent for endometriosis. This document summarizes the key findings, presents quantitative data in a structured format, details the experimental protocols used in pivotal studies, and visualizes the underlying molecular pathways. The preliminary evidence suggests that ENMD-1068 effectively suppresses the growth of endometriotic lesions through its anti-inflammatory and anti-angiogenic properties, highlighting its potential as a novel non-hormonal treatment for endometriosis.

Introduction to this compound

This compound is a small molecule, non-peptide antagonist of Protease-Activated Receptor 2 (PAR2).[1] Its chemical name is N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine hydrochloride. PAR2 is a G-protein coupled receptor that is activated by serine proteases and has been implicated in the pathogenesis of various inflammatory diseases, including endometriosis.[2][3][4] Activation of PAR2 in endometriotic stromal cells is known to stimulate the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8), and to promote cell proliferation.[4][5][6] By selectively blocking PAR2, ENMD-1068 aims to disrupt these pathological processes.

Chemical Structure:

-

Chemical Name: N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine hydrochloride

-

CAS Number: 789488-77-3[7]

-

Molecular Formula: C₁₅H₂₉N₃O₂ · HCl[8]

-

Molecular Weight: 319.87 g/mol [8]

Mechanism of Action and Signaling Pathway

ENMD-1068 functions by competitively inhibiting the activation of PAR2 by its endogenous protease activators. In the context of endometriosis, the activation of PAR2 on endometrial cells triggers downstream signaling cascades that promote inflammation, cell proliferation, and angiogenesis. The primary pathway involves the activation of Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2, JNK, and p38 MAPK.[4] This leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[2][3] Activated NF-κB then promotes the expression of various pro-inflammatory cytokines (e.g., IL-6, MCP-1) and growth factors (e.g., Vascular Endothelial Growth Factor - VEGF), which collectively contribute to the survival and growth of endometriotic lesions.[2][3]

Preclinical Efficacy Data

The primary preclinical evaluation of ENMD-1068 in endometriosis was conducted using a xenograft mouse model.[2][3] The study demonstrated that ENMD-1068 significantly inhibits the development of endometriotic lesions in a dose-dependent manner. The key quantitative findings are summarized below.

Effect on Endometriotic Lesion Growth

Treatment with ENMD-1068 resulted in a significant, dose-dependent reduction in the volume of established endometriotic lesions compared to the vehicle control group.[3]

| Treatment Group | Dose | Mean Lesion Volume (mm³) ± SEM | P-value vs. Control |

| Vehicle Control | 200 µL Saline | 13.87 ± 2.45 | - |

| ENMD-1068 | 25 mg/kg | 5.71 ± 0.93 | < 0.05 |

| ENMD-1068 | 50 mg/kg | 2.53 ± 0.61 | < 0.01 |

Modulation of Inflammatory Cytokines

ENMD-1068 treatment significantly reduced the levels of the pro-inflammatory cytokines IL-6 and Monocyte Chemotactic Protein-1 (MCP-1) in the endometriotic lesions.[2][3]

| Treatment Group | Dose | IL-6 (pg/mg protein) | MCP-1 (pg/mg protein) |

| Vehicle Control | 200 µL Saline | ~450 | ~1200 |

| ENMD-1068 | 25 mg/kg | ~250 | ~700 |

| ENMD-1068 | 50 mg/kg | ~150# | ~650 |

| *P < 0.05 vs Control; #P < 0.05 vs ENMD-1068 25 mg/kg. (Approximate values extrapolated from graphical data in the source publication). |

Effects on Cell Proliferation and Apoptosis

The anti-proliferative and pro-apoptotic effects of ENMD-1068 were evaluated by immunohistochemical staining for Ki-67 (a proliferation marker) and TUNEL (an apoptosis marker), respectively.[2][3]

| Treatment Group | Dose | Proliferation Index (%) | Apoptotic Index (%) |

| Vehicle Control | 200 µL Saline | ~35 | ~5 |

| ENMD-1068 | 25 mg/kg | ~20 | ~15 |

| ENMD-1068 | 50 mg/kg | ~10 | ~25 |

| *P < 0.05 vs Control. (Approximate values extrapolated from graphical data in the source publication). |

Inhibition of Angiogenesis and NF-κB Activation

Immunohistochemical analysis also revealed that ENMD-1068 treatment decreased the expression of Vascular Endothelial Growth Factor (VEGF) and the activation of NF-κB (RelA) in the endometriotic lesions, although this effect was not reported to be dose-dependent.[2][3]

Experimental Protocols

The following protocols are based on the methodologies described in the key preclinical study of ENMD-1068 in a mouse model of endometriosis.[2][3]

Animal Model and Treatment Workflow

4.1.1. Endometriosis Mouse Model:

-

A xenograft model of human endometriosis expressing red fluorescent protein (RFP) was established in nude mice.[2][3]

-

Human endometrial tissue was obtained, prepared into fragments, and transduced with RFP for non-invasive visualization.[3]

-

These fragments were surgically implanted into the peritoneal cavity of the mice.[2][3]

-

The endometriotic lesions were allowed to establish for 10 days post-implantation.[3]

4.1.2. Drug Administration:

-

Mice were randomly assigned to three groups (n=8 per group).[3]

-

Treatment was administered daily for 5 consecutive days via intraperitoneal (i.p.) injection.[2][3]

-

Mice were monitored daily for signs of toxicity.[3]

Outcome Measures

-

Lesion Measurement: At the end of the treatment period, the endometriotic lesions were counted and their volume measured.[2]

-

ELISA for Cytokines: Lesions were collected, homogenized, and the protein concentration was determined. The levels of IL-6 and MCP-1 were quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.[2]

-

Immunohistochemistry (IHC):

-

Lesion tissues were fixed, paraffin-embedded, and sectioned.

-

Cell Proliferation: Sections were stained with an antibody against Ki-67. The proliferation index was calculated as the percentage of Ki-67-positive cells.[2]

-

Apoptosis: Apoptosis was assessed using the terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL) assay. The apoptotic index was the percentage of TUNEL-positive cells.[2]

-

NF-κB and VEGF Expression: Sections were stained with antibodies against NF-κB (RelA) and VEGF to evaluate their expression and localization within the lesions.[2][3]

-

Conclusion and Future Directions

The preliminary preclinical data strongly suggest that this compound is a promising candidate for the treatment of endometriosis.[2][3] Its targeted mechanism of action, which focuses on the inflammatory and angiogenic pathways driven by PAR2, offers a potential non-hormonal therapeutic strategy. The dose-dependent inhibition of lesion growth, reduction of key inflammatory mediators, and favorable effects on cell proliferation and apoptosis in a relevant animal model provide a solid rationale for further development.[2][3]

Future research should focus on long-term efficacy and safety studies, pharmacokinetic and pharmacodynamic profiling, and eventual evaluation in clinical trials to determine its therapeutic potential in women with endometriosis. The development of PAR2 antagonists like ENMD-1068 could represent a significant advancement in managing this debilitating disease.

References

- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model | Obgyn Key [obgynkey.com]

- 4. storage.imrpress.com [storage.imrpress.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Proteinase-activated receptors in the endometrium and endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ENMD-1068 盐酸盐 ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

Unveiling the Anti-Inflammatory Potential of ENMD-1068 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENMD-1068 hydrochloride, a small molecule antagonist of Protease-Activated Receptor 2 (PAR2), has emerged as a promising therapeutic candidate for a range of inflammatory conditions. This technical guide provides an in-depth exploration of the anti-inflammatory properties of ENMD-1068, detailing its mechanism of action, and summarizing key preclinical findings. This document synthesizes available data on its efficacy in models of endometriosis, joint inflammation, and liver fibrosis, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows to support further research and development efforts.

Introduction

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor, is a key player in inflammation. Activated by serine proteases, PAR2 triggers downstream signaling cascades that result in the production of pro-inflammatory mediators. This compound (N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine) is a selective antagonist of PAR2, functioning by blocking the receptor and thereby inhibiting the inflammatory cascade.[1][2][3] This guide delves into the preclinical evidence supporting the anti-inflammatory effects of ENMD-1068.

Mechanism of Action

ENMD-1068 exerts its anti-inflammatory effects by selectively binding to and inhibiting PAR2. This prevents the conformational changes required for receptor activation by serine proteases like trypsin and tryptase. By blocking PAR2, ENMD-1068 effectively attenuates the downstream signaling pathways that drive inflammation, including the nuclear factor-kappa B (NF-κB) and transforming growth factor-beta 1 (TGF-β1)/Smad2/3 pathways.[4][5][6]

Preclinical Efficacy in Inflammatory Models

Endometriosis

In a mouse model of endometriosis, ENMD-1068 demonstrated a significant dose-dependent inhibition of the development of endometriotic lesions.[7] Treatment with ENMD-1068 led to a reduction in key inflammatory and angiogenic markers.

Data Presentation:

| Parameter | Control Group | ENMD-1068 (25 mg/kg) | ENMD-1068 (50 mg/kg) | P-value |

| **Lesion Volume (mm³) ** | 13.87 ± 2.45 | 7.12 ± 1.53 | 2.53 ± 0.61 | < 0.01 |

| IL-6 Expression | High | Moderately Reduced | Significantly Reduced | < 0.05 |

| MCP-1 Expression | High | Reduced | Reduced | < 0.05 |

| NF-κB Activation | High | Moderately Reduced | Significantly Reduced | < 0.05 |

| VEGF Expression | High | Reduced | Reduced | < 0.05 |

| Cell Proliferation (Ki-67) | High | Moderately Reduced | Significantly Reduced | < 0.05 |

| Apoptosis | Low | Increased | Significantly Increased | < 0.05 |

| Table 1: Effects of ENMD-1068 on Endometriotic Lesions in a Mouse Model. Data are presented as mean ± SD where available.[8] |

Experimental Protocols:

-

Animal Model: A xenograft model of human endometriosis was established in nude mice using red fluorescent protein-expressing human endometrial tissue.

-

Treatment: Mice were administered intraperitoneal injections of either vehicle control, 25 mg/kg ENMD-1068, or 50 mg/kg ENMD-1068 daily for 5 days, starting 10 days after endometriosis induction.[8]

-

Analysis:

-

Lesion size was measured, and tissues were collected for analysis.

-

Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1) levels were quantified using ELISA.[8]

-

Nuclear Factor-kappa B (NF-κB) activation, Vascular Endothelial Growth Factor (VEGF) expression, and cell proliferation (Ki-67) were assessed by immunohistochemistry.[7][8]

-

Apoptosis was evaluated using the TUNEL assay.[8]

-

Joint Inflammation

ENMD-1068 has shown efficacy in a murine model of collagen-induced arthritis, a model for human rheumatoid arthritis. It dose-dependently attenuated joint inflammation.[1][9]

Data Presentation:

| Parameter | Vehicle Group | ENMD-1068 (4 mg) | ENMD-1068 (16 mg) |

| Arthritic Index (Day 7) | 7.1 ± 0.9 | 4.2 ± 1.0 | 2.8 ± 0.5 |

| Table 2: Effect of ENMD-1068 on Arthritic Index in a Collagen-Induced Arthritis Mouse Model. Data are presented as mean ± SEM.[9] |

Experimental Protocols:

-

Animal Model: Collagen-induced arthritis (CIA) was induced in DBA1 mice using collagen and Freund's Complete Adjuvant.

-

Treatment: Starting from the first day of a response, mice were treated daily for 7 days with either vehicle, 4 mg of ENMD-1068, or 16 mg of ENMD-1068 via subcutaneous administration.[9]

-

Analysis: The arthritic index and paw pad thickness were recorded daily.[9]

Liver Fibrosis

In a carbon tetrachloride (CCl4)-induced mouse model of liver fibrosis, ENMD-1068 treatment significantly reduced liver damage and fibrosis.

Data Presentation:

| Parameter | Control Group | CCl4 Group | CCl4 + ENMD-1068 (25 mg/kg) | CCl4 + ENMD-1068 (50 mg/kg) |

| ALT (U/L) | Normal | Elevated | Significantly Reduced | Significantly Reduced |

| AST (U/L) | Normal | Elevated | Significantly Reduced | Significantly Reduced |

| Collagen Content | Normal | Increased | Significantly Reduced | Significantly Reduced |

| α-SMA Expression | Low | High | Significantly Reduced | Significantly Reduced |

| Collagen I Expression | Low | High | Significantly Reduced | Significantly Reduced |

| Collagen III Expression | Low | High | Significantly Reduced | Significantly Reduced |

| Table 3: Effects of ENMD-1068 on CCl4-Induced Liver Fibrosis in Mice.[4] |

Experimental Protocols:

-

Animal Model: Liver fibrosis was induced in mice by intraperitoneal injection of CCl4 twice a week for 4 weeks.

-

Treatment: Mice were treated with intraperitoneal injections of either vehicle control, 25 mg/kg ENMD-1068, or 50 mg/kg ENMD-1068 twice a week for 4 weeks, 15 minutes before CCl4 administration.[10]

-

Analysis:

-

Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were measured.

-

Liver tissue was analyzed for collagen content using Sirius Red staining.

-

The mRNA and protein expression of α-smooth muscle actin (α-SMA), collagen type I, and collagen type III were quantified using real-time RT-PCR and Western blot analysis.[4][10]

-

In Vitro Studies

In vitro experiments have further elucidated the mechanism of ENMD-1068. In isolated hepatic stellate cells (HSCs), ENMD-1068 was shown to:

-

Inhibit trypsin or SLIGRL-NH2 (a PAR2 agonist peptide) stimulated calcium release.[4]

-

Decrease the expression of α-SMA, type I and III collagen induced by TGF-β1.[4]

-

Inhibit TGF-β1 induced Smad transcriptional activity.[4]

The half-maximal inhibitory concentration (IC50) of ENMD-1068 has been reported with some variability, with values of 5 mM in inhibiting trypsin-induced PAR2 activation[3] and a more potent 8 µM for inhibiting PAR2 activation in colonocytes.[2] This discrepancy may be due to different cell types and assay conditions.

Pharmacokinetics

Currently, there is limited publicly available information on the detailed pharmacokinetic profile of ENMD-1068, such as its absorption, distribution, metabolism, and excretion (ADME) properties. Further studies are required to fully characterize its pharmacokinetic and pharmacodynamic relationships.

Conclusion

This compound is a potent and selective PAR2 antagonist with demonstrated anti-inflammatory, anti-proliferative, and pro-apoptotic effects in various preclinical models of inflammatory diseases. Its ability to modulate key inflammatory pathways, such as NF-κB and TGF-β1/Smad, underscores its therapeutic potential. The data summarized in this guide provide a strong rationale for the continued investigation of ENMD-1068 as a novel treatment for endometriosis, arthritis, liver fibrosis, and potentially other inflammatory conditions. Further research, particularly in the areas of pharmacokinetics and safety, will be crucial for its translation into clinical applications.

References

- 1. Therapeutic promise of proteinase-activated receptor-2 antagonism in joint inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism of protease-activated receptor 2 protects against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diversification of PAR signaling through receptor crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model | Obgyn Key [obgynkey.com]

- 9. physoc.org [physoc.org]

- 10. researchgate.net [researchgate.net]

ENMD-1068 Hydrochloride: A Modulator of the Smad2/3 Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ENMD-1068 hydrochloride, a selective antagonist of Protease-Activated Receptor 2 (PAR-2), has emerged as a significant investigational compound with potential therapeutic applications in fibrotic diseases and endometriosis.[1][2][3] Its mechanism of action involves the attenuation of the Transforming Growth Factor-β1 (TGF-β1)/Smad2/3 signaling pathway, a critical cascade in cellular processes such as proliferation, differentiation, and extracellular matrix production.[2][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its interaction with the Smad2/3 pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental designs.

Introduction to this compound

This compound, chemically known as N1-3-methylbutyryl-N4-6-aminohexanoyl-piperazine hydrochloride, is a small molecule inhibitor of PAR-2.[1] PAR-2 is a G-protein coupled receptor that plays a crucial role in inflammation and fibrosis.[1] By antagonizing PAR-2, ENMD-1068 has been shown to mitigate the pathological activation of downstream signaling pathways, most notably the TGF-β1/Smad2/3 axis.[1][4] This inhibitory action reduces the activation of hepatic stellate cells (HSCs) and collagen deposition, key events in the progression of liver fibrosis.[1][3][4] Furthermore, ENMD-1068 has demonstrated efficacy in animal models of endometriosis by inhibiting cell proliferation and promoting apoptosis of ectopic endometrial cells.[2][5]

Chemical Structure:

Interaction with the Smad2/3 Signaling Pathway

The canonical TGF-β signaling pathway is initiated by the binding of TGF-β1 to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI subsequently phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[7] Phosphorylated Smad2 and Smad3 form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and inflammation.[7][8]

ENMD-1068 indirectly inhibits this pathway. As a PAR-2 antagonist, it is suggested to interfere with the cross-talk between PAR-2 activation and the TGF-β1 signaling cascade.[1][4] Studies have shown that treatment with ENMD-1068 leads to a significant decrease in the C-terminal phosphorylation of both Smad2 and Smad3 in response to TGF-β1 stimulation.[1][3][4] This reduction in phosphorylated Smad2/3 levels subsequently diminishes the transcription of downstream target genes, including those encoding for α-smooth muscle actin (α-SMA) and collagen types I and III.[1][4]

Below is a diagram illustrating the proposed mechanism of action:

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of ENMD-1068 in Primary Mouse Hepatic Stellate Cells (HSCs) [1][4]

| Parameter | Condition | Concentration of ENMD-1068 | Result |

| Smad2/3 C-terminal Phosphorylation | TGF-β1 (5 ng/mL) stimulated HSCs | 10 mM | Significant decrease in phosphorylation compared to TGF-β1 alone. |

| α-SMA Expression | TGF-β1 (5 ng/mL) stimulated HSCs | 10 mM | Significant decrease in expression compared to TGF-β1 alone. |

| Collagen I (Col α1(I)) Expression | TGF-β1 (5 ng/mL) stimulated HSCs | 10 mM | Significant decrease in expression compared to TGF-β1 alone. |

| Collagen III (Col α1(III)) Expression | TGF-β1 (5 ng/mL) stimulated HSCs | 10 mM | Significant decrease in expression compared to TGF-β1 alone. |

| Calcium Release | Trypsin or SLIGRL-NH2 stimulated HSCs | 10 mM | Inhibition of stimulated calcium release.[1][9] |

| Smad Transcriptional Activity | TGF-β1 induced HSCs | 10 mM | Inhibition of Smad transcriptional activity.[1][9] |

Table 2: In Vivo Efficacy of ENMD-1068 in a Mouse Model of CCl4-Induced Liver Fibrosis [1][4]

| Parameter | Dosage of ENMD-1068 | Dosing Regimen | Result |

| Alanine Aminotransferase (ALT) Levels | 25 mg/kg and 50 mg/kg | Intraperitoneal injection, twice per week for 4 weeks | Significant reduction compared to vehicle control. |

| Aspartate Aminotransferase (AST) Levels | 25 mg/kg and 50 mg/kg | Intraperitoneal injection, twice per week for 4 weeks | Significant reduction compared to vehicle control. |

| Collagen Content | 25 mg/kg and 50 mg/kg | Intraperitoneal injection, twice per week for 4 weeks | Markedly attenuated collagen deposition.[3] |

| α-SMA Expression | 25 mg/kg and 50 mg/kg | Intraperitoneal injection, twice per week for 4 weeks | Significant reduction compared to vehicle control. |

Table 3: In Vivo Efficacy of ENMD-1068 in a Mouse Model of Endometriosis [3][5]

| Parameter | Dosage of ENMD-1068 | Dosing Regimen | Result |

| Volume of Endometriotic Lesions | 25 mg/kg and 50 mg/kg | Intraperitoneal injection, daily for 5 days | Dose-dependent reduction in lesion volume.[3] |

| Interleukin-6 (IL-6) Levels | 25 mg/kg and 50 mg/kg | Intraperitoneal injection, daily for 5 days | Dose-dependent suppression of IL-6 levels.[3] |

| Monocyte Chemoattractant Protein-1 (MCP-1) Levels | 25 mg/kg and 50 mg/kg | Intraperitoneal injection, daily for 5 days | Suppression of MCP-1 levels.[3] |

| Epithelial Cell Proliferation | 25 mg/kg and 50 mg/kg | Intraperitoneal injection, daily for 5 days | Decrease in proliferation.[3] |

| Apoptotic Index | 25 mg/kg and 50 mg/kg | Intraperitoneal injection, daily for 5 days | Increase in apoptosis.[3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

In Vitro Analysis of HSC Activation

Objective: To evaluate the effect of ENMD-1068 on TGF-β1-induced activation of primary mouse hepatic stellate cells.

Methodology:

-

Cell Culture: Primary mouse HSCs are isolated and cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Cells are pre-treated with ENMD-1068 (10 mM) for a specified duration (e.g., 1 hour) before stimulation with TGF-β1 (5 ng/mL) for 24 hours.[4]

-

Western Blot Analysis:

-

Cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against α-SMA, Collagen I, Collagen III, p-Smad2 (C-terminal), p-Smad3 (C-terminal), total Smad2/3, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an ECL detection system and quantified by densitometry.[4]

-

In Vivo Murine Model of Liver Fibrosis

Objective: To assess the therapeutic potential of ENMD-1068 in a carbon tetrachloride (CCl4)-induced liver fibrosis mouse model.

Methodology:

-

Animal Model: 8-week-old ICR mice are used.[3]

-

Induction of Fibrosis: Liver fibrosis is induced by intraperitoneal (i.p.) injection of CCl4.

-

Treatment Groups:

-

Vehicle control (200 μL)[1]

-

ENMD-1068 (25 mg/kg)

-

ENMD-1068 (50 mg/kg)

-

-

Dosing: Mice receive i.p. injections of the vehicle or ENMD-1068 twice a week for 4 weeks.[1][3]

-

Sample Collection: At the end of the treatment period, mice are euthanized, and blood and liver tissues are collected.

-

Biochemical Analysis: Serum levels of ALT and AST are measured.

-

Histological Analysis: Liver sections are stained with Masson's trichrome to assess collagen deposition.

-

Immunohistochemistry/Western Blot: Liver tissue lysates are analyzed for the expression of α-SMA and collagen.

Conclusion

This compound demonstrates significant potential as a therapeutic agent by targeting the PAR-2 receptor and consequently modulating the TGF-β1/Smad2/3 signaling pathway. The available data strongly suggest its efficacy in reducing fibrosis and inflammation in preclinical models. Further investigation into the precise molecular interactions and clinical trials are warranted to fully elucidate its therapeutic utility in human diseases. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the continued exploration of ENMD-1068 and its role in Smad2/3 pathway modulation.

References

- 1. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Apoptosis | 2703451-51-6 | Invivochem [invivochem.com]

- 7. Cox-2 inactivates Smad signaling and enhances EMT stimulated by TGF-β through a PGE2-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Smad2/3 and p38 MAP kinase in TGF-β1-induced epithelial-mesenchymal transition of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ENMD-1068 Hydrochloride: In Vitro Inhibition of Calcium Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENMD-1068 hydrochloride is a potent and selective antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation, pain, and fibrosis.[1][2][3][4] Activation of PAR2 by serine proteases, such as trypsin, or by synthetic agonist peptides like SLIGRL-NH2, leads to the coupling of the Gαq/11 G-protein subunit.[5][6] This initiates a signaling cascade through phospholipase C (PLC), which results in the generation of inositol 1,4,5-trisphosphate (IP3).[5][6] IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[5][6][7][8] This protocol details an in vitro fluorescence-based assay to quantify the inhibitory effect of this compound on PAR2 agonist-induced intracellular calcium mobilization.

Principle of the Assay

This assay utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 AM, to measure changes in intracellular calcium concentration in a cell line endogenously or recombinantly expressing PAR2. In their acetoxymethyl ester (AM) form, these dyes are cell-permeant.[9] Once inside the cell, intracellular esterases cleave the AM group, trapping the dye in the cytoplasm.[9] Upon binding to free calcium, the dye's fluorescence intensity increases significantly. By pre-incubating PAR2-expressing cells with this compound before stimulating them with a PAR2 agonist, the degree of inhibition of the calcium flux can be quantified by measuring the change in fluorescence intensity using a fluorescence plate reader.

Signaling Pathway of PAR2-Mediated Calcium Release

Caption: PAR2 signaling cascade leading to calcium release.

Experimental Protocol

Materials and Reagents

-

Cells: A suitable cell line expressing functional PAR2 (e.g., HEK-293, HT-29, or primary cells like hepatic stellate cells).[1][5]

-

This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO or water).

-

PAR2 Agonist: Trypsin or a synthetic peptide agonist such as SLIGRL-NH2.

-

Fluorescent Calcium Indicator: Fluo-4 AM, Fura-2 AM, or Indo-1 AM.[5][9][10][11]

-

Pluronic F-127: To aid in dye solubilization.[5]

-

Probenecid (optional): An anion-exchange transport inhibitor to prevent dye leakage from the cells.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, supplemented with 20 mM HEPES, pH 7.4.

-

Cell Culture Medium: As required for the specific cell line.

-

Black, clear-bottom 96-well or 384-well microplates.

-

Fluorescence Plate Reader: With kinetic reading capabilities and appropriate filters for the chosen dye (e.g., excitation at 488 nm and emission at 525 nm for Fluo-4).[11]

Assay Workflow

Caption: Workflow for the calcium release inhibition assay.

Step-by-Step Procedure

-

Cell Seeding:

-

Dye Loading:

-

Prepare a dye loading solution. For instance, for Fluo-4 AM, dilute a stock solution in Assay Buffer to a final working concentration of 2-5 µM.

-

To aid dye dispersal, add Pluronic F-127 to a final concentration of 0.02-0.04%.[5] If used, add probenecid (e.g., 2.5 mM) to this solution.

-

Aspirate the cell culture medium from the wells and wash once with Assay Buffer.

-

Add 100 µL of the dye loading solution to each well.

-

Incubate the plate in the dark at 37°C for 45-60 minutes, followed by an optional 15-30 minutes at room temperature to allow for complete de-esterification of the dye.[5]

-

-

Compound Addition (Antagonist Plate):

-

During the dye loading incubation, prepare a plate with serial dilutions of this compound in Assay Buffer at concentrations higher than the final desired concentrations (e.g., 2x or 5x). Include vehicle controls (e.g., DMSO in Assay Buffer).

-

After the dye loading incubation, gently wash the cells twice with Assay Buffer to remove excess dye.

-

Add the ENMD-1068 dilutions or vehicle to the appropriate wells and pre-incubate for a determined period (e.g., 15-30 minutes) at room temperature or 37°C.

-

-

Agonist Stimulation and Fluorescence Reading:

-

Prepare the PAR2 agonist (e.g., SLIGRL-NH2 or trypsin) in Assay Buffer at a concentration that will give a robust response (e.g., EC80).

-

Set the fluorescence plate reader to measure kinetic fluorescence changes at the appropriate wavelengths. A baseline reading of 10-20 seconds should be established before agonist addition.

-

The instrument's injector will add the agonist to the wells, and fluorescence readings will continue for 1-3 minutes to capture the peak calcium response.[11]

-

Data Presentation and Analysis

The inhibitory effect of ENMD-1068 is determined by its ability to reduce the calcium signal induced by the PAR2 agonist. Data can be analyzed by measuring the peak fluorescence intensity or the area under the curve.

Table 1: Example Data for ENMD-1068 Inhibition of PAR2 Agonist-Induced Calcium Release

| ENMD-1068 Conc. (µM) | Peak Fluorescence (RFU) | % Inhibition |

| 0 (Vehicle) | 55,000 | 0% |

| 0.1 | 49,500 | 10% |

| 1 | 38,500 | 30% |

| 10 | 24,750 | 55% |

| 50 | 11,000 | 80% |

| 100 | 6,600 | 88% |

Note: The data presented are for illustrative purposes only and must be determined experimentally.

Table 2: Summary of Key Assay Parameters

| Parameter | Example Value | Reference |

| Cell Line | PAR2-expressing HEK-293 | [5] |

| Seeding Density | 40,000-80,000 cells/well | [5][12] |

| Calcium Dye | Fluo-4 AM (2-4 µM) | [5][11] |

| PAR2 Agonist | SLIGRL-NH2 | [1][4] |

| Agonist Conc. | EC80 (to be determined) | |

| Positive Control | Max. Agonist Response | |

| Negative Control | Vehicle | |

| Readout | Kinetic Fluorescence (RFU) | [11] |

The percent inhibition is calculated as: % Inhibition = (1 - (RFU_compound - RFU_min) / (RFU_max - RFU_min)) * 100

Where:

-

RFU_compound is the peak fluorescence with ENMD-1068.

-

RFU_max is the peak fluorescence with agonist and vehicle.

-

RFU_min is the baseline fluorescence.

The IC₅₀ value (the concentration of ENMD-1068 that inhibits 50% of the agonist response) can be determined by plotting the percent inhibition against the logarithm of the ENMD-1068 concentration and fitting the data to a four-parameter logistic equation.

Conclusion

This protocol provides a robust framework for assessing the in vitro potency of this compound as a PAR2 antagonist. By quantifying the inhibition of agonist-induced calcium release, researchers can effectively characterize the pharmacological profile of ENMD-1068 and similar compounds, aiding in drug development and the study of PAR2-mediated signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Protease‐activated receptor 2 activates CRAC‐mediated Ca2+ influx to cause prostate smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protease-mediated activation of Par2 elicits calcium waves during zebrafish egg activation and blastomere cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protease-mediated activation of Par2 elicits calcium waves during zebrafish egg activation and blastomere cleavage | PLOS Biology [journals.plos.org]

- 9. bu.edu [bu.edu]

- 10. physoc.org [physoc.org]

- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calcium Assay Kit [bdbiosciences.com]

Application Notes and Protocols: Dosing and Administration of ENMD-1068 Hydrochloride in a Mouse Model of Arthritis

Audience: Researchers, scientists, and drug development professionals.

Introduction

ENMD-1068 hydrochloride is a selective antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in inflammatory processes. In the context of arthritis, serine proteases released in the inflamed joint cleave and activate PAR2 on various cell types, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines, matrix metalloproteinases (MMPs), and other mediators of joint inflammation and destruction. By blocking PAR2, this compound presents a therapeutic strategy to mitigate the inflammatory response in arthritis. These application notes provide detailed protocols for the dosing and administration of this compound in a collagen-induced arthritis (CIA) mouse model, a widely used preclinical model of rheumatoid arthritis.

Data Presentation

Summary of In Vivo Efficacy Data

The following table summarizes the quantitative data from a study evaluating the efficacy of this compound in a mouse model of collagen-induced arthritis.[1]

| Treatment Group | Dose | Administration Route | Frequency | Duration | Mean Arthritic Index (Day 7 post-response) |

| Vehicle | N/A | Subcutaneous | Daily | 7 days | 7.1 ± 0.9 |

| ENMD-1068 | 4 mg | Subcutaneous | Daily | 7 days | 4.2 ± 1.0 |

| ENMD-1068 | 16 mg | Subcutaneous | Daily | 7 days | 2.8 ± 0.5 |

Note: The arthritic index is a semi-quantitative score of disease severity.

Experimental Protocols

Preparation of this compound for Injection